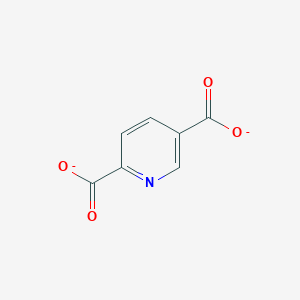

Pyridine-2,5-dicarboxylate

Description

Properties

Molecular Formula |

C7H3NO4-2 |

|---|---|

Molecular Weight |

165.1 g/mol |

IUPAC Name |

pyridine-2,5-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

LVPMIMZXDYBCDF-UHFFFAOYSA-L |

SMILES |

C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |

Synonyms |

2,5-PDC 2,5-pyridinedicarboxylate 2,5-Pyridinedicarboxylic acid pyridine-2,5-dicarboxylic acid pyridine-2,5-dicarboxylic acid, disodium salt pyridine-2,5-dicarboxylic acid, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Pyridine-2,5-dicarboxylic Acid (Isocinchomeronic Acid)

[1][2][3][4]

Executive Summary

Pyridine-2,5-dicarboxylic acid (2,5-PDC), historically known as Isocinchomeronic Acid , is a critical heterocyclic building block in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Unlike its isomer 2,6-pyridinedicarboxylic acid (dipicolinic acid), which acts primarily as a chelator, 2,5-PDC functions as a rigid, non-linear linker. Its unique geometry—positioning carboxylate groups at a ~120° angle combined with a pyridyl nitrogen—enables the formation of high-dimensionality coordination polymers with permanent porosity.[1]

This guide provides a comprehensive technical analysis of 2,5-PDC, detailing its physicochemical profile, validated synthesis protocols, and its role as a ligand in reticular chemistry.

Physicochemical Specifications

The zwitterionic character of pyridine carboxylic acids significantly influences their solubility and reactivity. 2,5-PDC exhibits low solubility in water due to strong intermolecular hydrogen bonding in the crystal lattice.

Table 1: Core Chemical Properties

| Property | Specification | Notes |

| IUPAC Name | Pyridine-2,5-dicarboxylic acid | Common: Isocinchomeronic acid |

| CAS Number | 100-26-5 | Verified |

| Molecular Formula | C₇H₅NO₄ | |

| Molecular Weight | 167.12 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 242–247 °C (decomposition) | Decarboxylates at high temp |

| Solubility | DMSO, DMF, dilute alkali | Slightly soluble in water (1.2 g/L) |

| pKa Values | pKa₁ ≈ 2.46 (COOH @ C2)pKa₂ ≈ 4.84 (COOH @ C5) | C2-COOH is more acidic due to proximity to electron-withdrawing N |

| Crystal System | Monoclinic | Space group P21/c |

Synthesis & Production Methodologies

Mechanistic Pathway

The industrial and laboratory synthesis of 2,5-PDC predominantly relies on the oxidative degradation of alkyl-substituted pyridines. The most common precursor is 2,5-lutidine (2,5-dimethylpyridine) . The oxidation transforms the methyl groups into carboxylic acids.[1] While industrial routes may employ catalytic air oxidation (V₂O₅ catalyst), the high-purity laboratory standard utilizes potassium permanganate (KMnO₄).[1]

Diagram 1: Synthesis Logic Flow

The following diagram illustrates the oxidative transformation and workup logic.

Caption: Oxidative synthesis pathway from 2,5-lutidine to 2,5-PDC via permanganate oxidation.

Validated Laboratory Protocol

Objective: Synthesis of high-purity 2,5-PDC from 2,5-lutidine.

Reagents:

-

2,5-Lutidine (10.7 g, 0.1 mol)

-

Potassium Permanganate (KMnO₄) (63.2 g, 0.4 mol)

-

Deionized Water (500 mL)

-

Hydrochloric Acid (conc.[1] HCl)

Step-by-Step Methodology:

-

Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2,5-lutidine in 200 mL of water.

-

Oxidation: Heat the mixture to 70°C. Add KMnO₄ in small portions over 1 hour. The reaction is exothermic; control temperature to maintain gentle reflux.[1]

-

Note: The purple color of permanganate will fade to brown (MnO₂) as the reaction proceeds.[1]

-

-

Reflux: Once addition is complete, reflux the mixture for 4–6 hours to ensure complete oxidation of methyl groups.

-

Clarification: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble manganese dioxide (MnO₂) byproduct.[1] Wash the MnO₂ cake with hot water (2 x 50 mL).

-

Concentration: Combine filtrate and washings. If the volume is excessive, concentrate under reduced pressure to ~150 mL.

-

Isolation: Cool the filtrate to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH reaches 2.0–2.5.

-

Observation: A white crystalline precipitate of 2,5-PDC will form.[1]

-

-

Purification: Filter the solid, wash with ice-cold water (20 mL) to remove inorganic salts, and dry in a vacuum oven at 60°C.

-

Yield Expectation: 60–75%.[1]

-

Coordination Chemistry & MOF Applications

2,5-PDC is a versatile heterofunctional ligand . It possesses two distinct coordination vectors:

-

N-Donor: The pyridyl nitrogen (soft base).[1]

-

O-Donor: Two carboxylate groups (hard bases) at positions 2 and 5.[1]

This duality allows it to bridge hard metal ions (like Zr⁴⁺, Ln³⁺) through carboxylates while leaving the nitrogen available for secondary interactions or protonation, creating "breathing" frameworks or catalytic sites.

MOF Architecture

In the UiO-66 family, 2,5-PDC serves as a functionalized linker. The 2,5-geometry introduces curvature and lower symmetry compared to the linear terephthalic acid (1,4-BDC), resulting in unique pore topologies.

Diagram 2: Ligand Coordination Modes

Caption: Coordination versatility of 2,5-PDC in Metal-Organic Frameworks.

Key Research Highlight:

Analytical Characterization

To validate the identity of synthesized or purchased 2,5-PDC, compare experimental data against these standard spectral markers.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| COOH | 13.0 - 14.0 | Broad Singlet | 2H | Carboxylic Acid protons |

| H-6 | 9.18 | Doublet (d) | 1H | Adjacent to Nitrogen (Deshielded) |

| H-4 | 8.45 | Doublet of Doublets (dd) | 1H | Para to Nitrogen |

| H-3 | 8.18 | Doublet (d) | 1H | Meta to Nitrogen |

Infrared Spectroscopy (FT-IR)

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Protocol:

References

-

National Institute of Standards and Technology (NIST). 2,5-Pyridinedicarboxylic acid Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]

-

PubChem. Pyridine-2,5-dicarboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Royal Society of Chemistry. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker. Dalton Transactions.[1] [Link]

Isocinchomeronic acid solubility in organic solvents

Part 1: Executive Summary

Isocinchomeronic acid (2,5-pyridinedicarboxylic acid or 2,5-PDCA ) is a critical heterocyclic building block in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates (e.g., specific kinase inhibitors and niacin derivatives). Its utility, however, is frequently bottlenecked by its rigid physicochemical profile: a high-melting zwitterionic solid with poor solubility in common organic solvents.

This guide provides a definitive solubility landscape for 2,5-PDCA, distinguishing between thermodynamic solubility (equilibrium) and kinetic availability (process relevance). We establish Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) as the primary vehicles for high-concentration processing, while validating boiling water or dilute mineral acids as the superior media for purification via recrystallization.

Part 2: Physicochemical Profile & Solubility Landscape

The Zwitterionic Barrier

Unlike simple carboxylic acids, 2,5-PDCA exists in a solid-state network stabilized by strong intermolecular hydrogen bonding and zwitterionic character (proton transfer between carboxyl groups and the pyridine nitrogen).

-

Melting Point: 242–247 °C (decomposition).[1] High lattice energy correlates directly with resistance to dissolution.

-

pKa Values: ~3.06 (carboxyl).[1] The pyridine nitrogen is weakly basic due to the electron-withdrawing carboxyl groups, yet sufficient to influence pH-dependent solubility.

Solubility Data Matrix

The following table summarizes the solubility behavior of 2,5-PDCA based on experimental application data.

| Solvent Class | Specific Solvent | Solubility Status (25°C) | Process Application |

| Dipolar Aprotic | DMSO | High (> 50 mg/mL) | MOF Synthesis, Reaction Medium |

| Dipolar Aprotic | DMF | High (> 30 mg/mL) | MOF Synthesis, Lithiation |

| Protic (Aqueous) | Water (pH 7) | Low (~1.2 g/L) | Anti-solvent, Wash solvent |

| Protic (Aqueous) | Water (100°C) | Moderate | Recrystallization (Primary) |

| Acidic Aqueous | Dilute HCl | High | Purification (Protonation) |

| Basic Aqueous | Dilute NaOH | Very High | Dissolution (Salt formation) |

| Alcohols | Methanol, Ethanol | Practically Insoluble | Anti-solvent, Wash solvent |

| Non-Polar | Hexane, Benzene | Insoluble | None |

Technical Insight: While alcohols (MeOH, EtOH) are poor solvents for the acid form, they are excellent anti-solvents to precipitate 2,5-PDCA from DMSO or alkaline aqueous solutions.

Part 3: Thermodynamic Modeling & Logic

To predict solubility behavior in mixed systems, we utilize the Like-Dissolves-Like principle refined by Hansen Solubility Parameters (HSP). 2,5-PDCA requires solvents with high hydrogen-bonding capability (

Solvent Selection Logic (DOT Diagram)

Figure 1: Decision tree for solvent selection based on experimental objective. Note the bifurcation between purification (protic/aqueous) and synthesis (aprotic/organic).

Part 4: Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific solvent batches.

-

Preparation: Dry 2,5-PDCA standard at 105°C for 2 hours to remove moisture.

-

Saturation: Add excess solid (approx. 500 mg) to 10 mL of solvent (e.g., DMSO) in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

-

Quantification:

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.

-

Evaporate solvent (vacuum oven for DMSO/DMF).[2]

-

Weigh the residue.

-

Calculation:

-

Protocol B: Purification via Recrystallization (Water Method)

This is the self-validating "Gold Standard" for obtaining >99% purity.

-

Dissolution: Suspend crude 2,5-PDCA in distilled water (ratio: 1 g solid per 80-100 mL water).

-

Heating: Heat to boiling (100°C) with vigorous stirring. The solution should become clear.

-

Troubleshooting: If particles remain after 10 mins of boiling, add water in 10 mL increments. If insoluble dark specks persist, perform a hot filtration .

-

-

Hot Filtration (Optional): Filter rapidly through a fluted filter paper in a pre-warmed funnel to remove mechanical impurities.

-

Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

-

Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Collection: Filter via Buchner funnel. Wash crystals with ice-cold water (do not use ethanol, as it may precipitate impurities).

-

Drying: Dry in a vacuum oven at 60°C.

Protocol C: MOF Ligand Solution Preparation

For solvothermal synthesis.

-

Solvent Choice: Use anhydrous DMF or DMSO.

-

Concentration: Typical working range is 0.1 M to 0.5 M.

-

Activation: Sonicate for 10-15 minutes. If the solution remains cloudy, heat gently to 60°C.

-

Filtration: Always filter the precursor solution before adding metal salts to prevent nucleation on undissolved dust.

Part 5: Process Visualization

Recrystallization Workflow (DOT Diagram)

Figure 2: Step-by-step workflow for the purification of Isocinchomeronic acid.

Part 6: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7493, 2,5-Pyridinedicarboxylic acid. Available at: [Link]

-

Mirzaei, M. et al. (2020). Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid. Crystal Growth & Design. (Discusses solubility in Ethanol/Water mixtures for crystal growth). Available at: [Link]

-

Gürkan, P. et al. (2016). Synthesis, Spectral, Thermal Analysis... of Copper(II) Complexes with Isocinchomeronic Acid. (Confirms solubility in DMF/DMSO and insolubility in MeOH/EtOH). Available at: [Link]

Sources

Biological Activity of Pyridine-2,5-dicarboxylate Derivatives

Executive Summary

Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid, 2,5-PDCA ) represents a privileged scaffold in medicinal chemistry, distinct from its isomers (dipicolinic and lutidinic acid) due to its asymmetric substitution pattern. While historically overshadowed by the 2,6-isomer's utility in spore analysis, 2,5-PDCA derivatives have emerged as potent 2-oxoglutarate (2-OG) mimics , functioning as competitive inhibitors for iron-dependent dioxygenases.

This guide provides a technical deep-dive into the biological utility of 2,5-PDCA derivatives, specifically focusing on their role as Prolyl Hydroxylase (P4H) inhibitors and antimicrobial metal chelators . It details the structural basis for activity, validated synthetic protocols, and the mechanistic pathways governing their therapeutic potential.[1]

Structural Basis & Chemical Scaffolding[2][3]

The biological activity of 2,5-PDCA stems from its ability to function as a bidentate ligand and a steric mimic of metabolic intermediates.

The Isocinchomeronic Scaffold

Unlike the symmetric 2,6-isomer, 2,5-PDCA possesses two chemically distinct carboxylic acid groups:

-

C2-Carboxylate: Adjacent to the pyridine nitrogen, creating an

-chelating pocket (the "glycinate" motif) essential for metal binding. -

C5-Carboxylate: Distal to the nitrogen, providing a handle for solubility modulation or interaction with remote protein residues (e.g., arginine/lysine anchors in enzyme active sites).

Structure-Activity Relationship (SAR)[4]

-

Enzyme Inhibition: The C2-carboxylate and the pyridine nitrogen mimic the 2-oxoglutarate (2-OG) co-substrate. Modifications at C5 (e.g., conversion to acyl sulfonamides) have been shown to significantly enhance potency against prolyl 4-hydroxylase by engaging additional hydrophobic pockets.

-

Metal Coordination: The

-chelation site at C2 is critical for inhibiting metalloenzymes by sequestering the catalytic metal ion (typically Fe(II) or Zn(II)).

Figure 1: Functional dissection of the 2,5-PDCA scaffold. The C2 site drives the core mechanism (chelation), while the C5 site determines potency and selectivity.

Therapeutic Applications: Mechanisms & Data

Enzyme Inhibition: Prolyl 4-Hydroxylase (P4H)

The most significant application of 2,5-PDCA derivatives is the inhibition of Prolyl 4-Hydroxylase (P4H) , a key enzyme in collagen biosynthesis and the Hypoxia-Inducible Factor (HIF) pathway.

-

Mechanism: P4H is a 2-OG dependent dioxygenase requiring Fe(II). 2,5-PDCA acts as a competitive inhibitor with respect to 2-OG. The pyridine nitrogen and C2-carboxylate coordinate the active site iron, displacing 2-OG and preventing the hydroxylation of proline residues.

-

Key Insight: While the parent acid is a moderate inhibitor, 5-acyl sulfonamide derivatives exhibit superior potency.[2] This suggests the enzyme possesses a distal binding pocket capable of accommodating bulky hydrophobic groups at the C5 position.

Table 1: Comparative Inhibition Data (P4H Targets)

| Compound Class | R-Group (C5) | Target Enzyme | IC50 / Ki | Mechanism |

| 2,5-PDCA (Parent) | -OH (Acid) | Prolyl 4-Hydroxylase | ~15 µM | Competitive vs 2-OG |

| 5-Acyl Sulfonamide | -NH-SO2-R | Prolyl 4-Hydroxylase | < 1 µM | Enhanced Hydrophobic Binding |

| Diethyl Ester | -OEt (Ester) | Prolyl 4-Hydroxylase | Inactive | Pro-drug (Active in vivo) |

| 2,4-PDCA (Isomer) | -OH (Acid) | HIF Prolyl Hydroxylase | ~2 µM | Broad Spectrum 2-OG mimic |

Note: The diethyl ester is inactive in vitro but acts as a cell-permeable pro-drug in vivo, hydrolyzing to the active acid intracellularly.

Antimicrobial & Antiproliferative Activity

Metal complexes of 2,5-PDCA utilize the scaffold to transport cytotoxic metals or sequester essential ions from pathogens.

-

Antimicrobial: Cu(II) and Zn(II) complexes of 2,5-PDCA have demonstrated efficacy against S. aureus and E. coli. The mechanism involves membrane depolarization and oxidative stress induction.

-

Anticancer: Thallium(III) complexes with 2,5-PDCA derivatives have shown selective cytotoxicity against melanoma cells (A375) by inducing mitochondria-mediated apoptosis (ROS production, Bax up-regulation).

Experimental Protocols

Protocol A: Synthesis of Diethyl this compound

A scalable, self-validating protocol for the key intermediate.

Reagents: Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid), Absolute Ethanol, Conc. Sulfuric Acid (

Workflow:

-

Setup: Charge a round-bottom flask with 2,5-PDCA (10.0 g, 60 mmol) and Absolute Ethanol (100 mL).

-

Catalysis: Add Conc.

(3.0 mL) dropwise with stirring. Caution: Exothermic. -

Reflux: Heat the suspension to reflux (

) for 12–16 hours.-

Validation Point: The reaction is complete when the suspension clears to a homogenous solution and TLC (30% EtOAc/Hexane) shows disappearance of the baseline acid spot.

-

-

Workup: Cool to room temperature. Concentrate ethanol to ~20 mL under reduced pressure. Pour residue into ice water (200 mL).

-

Neutralization: Slowly add solid

until pH ~8. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Yield: Expect 11–12 g (85–90%) of pale yellow solid/oil.

Protocol B: In Vitro Prolyl Hydroxylase Inhibition Assay

A spectrophotometric method based on 2-OG decarboxylation.

Principle: P4H activity is measured by the decarboxylation of 2-oxoglutarate to succinate, coupled to the oxidation of a cofactor (e.g., ascorbic acid) or using a radioactive

Steps:

-

Enzyme Prep: Isolate chick embryo P4H or use recombinant human P4H.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Cofactors:

(50 µM), Ascorbate (2 mM), Catalase (0.1 mg/mL). -

Substrate: (Pro-Pro-Gly)10 peptide (typical collagen mimic).

-

Co-substrate: 2-Oxoglutarate (0.1 mM).

-

Test Compound: 2,5-PDCA derivative (dissolved in DMSO, final conc. 0.1 – 100 µM).

-

-

Incubation: Incubate at

for 15 minutes. -

Quantification: Measure the production of

(if using radiolabeled 2-OG) or succinate via HPLC. -

Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism at the active site of 2-OG dependent dioxygenases.

Figure 2: Competitive inhibition mechanism. 2,5-PDCA mimics 2-oxoglutarate, chelating the active site iron and preventing the formation of the catalytic ferryl species.

References

-

Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase.[2][3] 2. 5-Amide substituted pyridine-2-carboxylic acids.[2][3] Journal of Medicinal Chemistry, 35(5), 804-807. Link

-

Dowling, D. P., et al. (2008). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. Journal of Medicinal Chemistry.[3] Link

-

Tschank, G., et al. (1987). Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate.[4] Biochemical Journal. Link

-

Colak, A., et al. (2013). Syntheses, characterization, antimicrobial and cytotoxic activities of this compound complexes with 1,10-phenanthroline. Journal of Trace Elements in Medicine and Biology. Link

- Tripathi, L., et al. (2019). This compound derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine-2,5-dicarboxylate as a building block for metal-organic frameworks

Executive Summary

Pyridine-2,5-dicarboxylate (2,5-PDC), also known as isocinchomeronic acid, represents a "privileged linker" in the synthesis of Metal-Organic Frameworks (MOFs). Unlike its symmetric isomer (2,6-PDC), the 2,5-PDC ligand offers a desymmetrized geometry that prevents the formation of simple close-packed structures, thereby promoting permanent porosity.

This guide addresses the specific utility of 2,5-PDC for researchers in materials science and drug development. It focuses on the ligand's dual-functionality—acting as both a structural strut (via carboxylates) and a functional Lewis base (via the pyridine nitrogen)—and provides validated protocols for synthesizing robust frameworks.

Part 1: Ligand Architectonics & Coordination Physics

The Asymmetry Advantage

The 2,5-PDC ligand is structurally distinct due to the

Coordination Modes

The versatility of 2,5-PDC arises from its ability to adopt multiple binding modes ($ \mu_2 $ to $ \mu_4 $).[1]

-

Carboxylate Binding: The carboxylate groups typically bridge metal ions (Zn, Co, Ln) to form Secondary Building Units (SBUs).

-

Nitrogen Functionality: The pyridine nitrogen can either:

-

Coordinate: Bind to a metal center to increase dimensionality (2D

3D). -

Remain Free: Act as a Lewis basic site within the pore, crucial for drug anchoring or catalytic activity.

-

The "Decarboxylation Trap" (Critical Caution)

Scientific Integrity Note: A common failure mode in 2,5-PDC synthesis is in situ decarboxylation. Under high-temperature hydrothermal conditions (>160°C), 2,5-PDC often loses the 2-position carboxylate, converting into nicotinic acid or simple pyridine.

-

Mitigation: Use solvothermal systems (DMF/Ethanol) or lower temperature hydrothermal protocols (<120°C) to maintain ligand integrity.

Part 2: Visualization of Coordination Logic

The following diagram illustrates the divergent coordination pathways for 2,5-PDC, dictating the final MOF topology.

Caption: Divergent structural outcomes based on the coordination engagement of the Pyridine Nitrogen and Carboxylates.

Part 3: Validated Synthesis Protocol

Target Material: Zn(II)-2,5-PDC Porous Framework (Generic Protocol adapted from Crystal Growth & Design [1])

Reagents

-

Ligand: Pyridine-2,5-dicarboxylic acid (

), 3.0 mmol. -

Metal Source: Zinc Nitrate Hexahydrate (

), 7.7 mmol. -

Solvent: N,N-Dimethylformamide (DMF), analytical grade.

-

Modulator (Optional): Acetic acid (to control crystal size).

Step-by-Step Workflow

-

Pre-Solvation: Dissolve 0.50 g of

in 50 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution. -

Metal Addition: Dissolve 2.36 g of Zinc Nitrate in 50 mL of DMF separately.

-

Mixing: Add the metal solution to the ligand solution dropwise under stirring at Room Temperature (RT).

-

Thermal Treatment: Seal the mixture in a Teflon-lined autoclave or a capped glass scintillation vial. Heat at 80°C for 24 hours.

-

Note: This mild temperature is critical to prevent decarboxylation.

-

-

Isolation: Cool to RT naturally. Collect the white crystalline powder via centrifugation (6000 rpm, 10 min).

-

Activation (Solvent Exchange): Wash the solid

with fresh DMF, followed by -

Drying: Activate under vacuum at 120°C for 6 hours.

Synthesis Logic Diagram

Caption: Solvothermal workflow for Zn-2,5-PDC synthesis emphasizing mild heating to preserve ligand integrity.

Part 4: Applications in Drug Development & Bio-Sensing

For the pharmaceutical audience, the value of 2,5-PDC MOFs lies in the Uncoordinated Nitrogen (UCN) sites.

Drug Delivery Systems (DDS)

The free pyridine nitrogen in the MOF pore acts as a hydrogen-bond acceptor. This allows for the non-covalent loading of acidic drugs (e.g., Ibuprofen, 5-Fluorouracil) with high affinity.

-

Mechanism: The drug molecule docks at the N-site via

hydrogen bonding. -

Release: pH-dependent release occurs when the system enters an acidic environment (tumor microenvironment), protonating the pyridine nitrogen and releasing the drug payload.

Luminescent Sensing of Contaminants

Lanthanide-based 2,5-PDC MOFs (specifically Eu-MOFs and Tb-MOFs) exhibit strong luminescence due to the "antenna effect" of the aromatic ligand transferring energy to the Ln ion [3].

-

Application: Detection of antibiotic residues (Nitrofurans) in water.

-

Mechanism: The analyte quenches the fluorescence via Photo-induced Electron Transfer (PET) upon interaction with the ligand's nitrogen.

Comparative Data: Metal-2,5-PDC Systems

| Metal Center | Topology | Key Feature | Primary Application | Ref |

| Zn(II) | 3D (Porous) | High stability, non-toxic | Drug Carrier / Gas Storage | [1] |

| Eu(III) | 3D (Network) | Red Luminescence | Sensing ( | [3] |

| Co(II) | 2D/3D | Magnetic properties | Catalysis (Oxidation) | [2] |

| Mg(II) | 3D | Bio-compatible | Bio-MOF scaffolds | [4] |

Part 5: References

-

Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with this compound Linkers. Crystal Growth & Design. [Link]

-

Pyridine-induced structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A. [Link]

-

Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials. [Link][2]

-

Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Journal of Nanobiotechnology. [Link]

Sources

Pyridine-2,5-dicarboxylic Acid: Acidity and Thermodynamic Profile

This guide serves as an authoritative technical resource on the acidity, pKa values, and thermodynamic properties of Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid). It is designed for researchers in medicinal chemistry, supramolecular chemistry (MOFs), and process development who require precise physicochemical data for synthesis and solubility modeling.

Executive Technical Summary

Pyridine-2,5-dicarboxylic acid (CAS: 100-26-5), also known as Isocinchomeronic acid , is a diprotic heterocyclic ligand critical in the formation of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals. Its acidity profile is governed by the electron-withdrawing pyridine ring, which creates a complex speciation landscape involving zwitterionic intermediates.

Accurate knowledge of its dissociation constants (

-

MOF Synthesis: Controlling the deprotonation state of the ligand to modulate coordination modes (chelating vs. bridging).

-

Pharmaceutical Profiling: Predicting solubility and ionization state at physiological pH.

-

Purification: Optimizing pH-swing crystallization processes.

Molecular Identity & Ionization Theory

Unlike simple benzoic acid derivatives, Pyridine-2,5-dicarboxylic acid possesses three potential protonation sites: the pyridine nitrogen and the two carboxylic acid groups at positions 2 and 5.

Speciation Logic

In aqueous solution, the molecule exists in equilibrium between cationic, neutral (zwitterionic), anionic, and dianionic forms.

-

Cation (

): Fully protonated. Nitrogen is -

Neutral/Zwitterion (

): The dominant neutral species is often a zwitterion where the basic nitrogen is protonated ( -

Monoanion (

): Loss of the second proton. -

Dianion (

): Fully deprotonated species.

Structural Diagram: Ionization Pathway

Caption: Stepwise dissociation pathway of Pyridine-2,5-dicarboxylic acid from cationic to dianionic forms.

Quantitative Data Landscape

The following data aggregates high-confidence experimental values from potentiometric and spectrophotometric studies at standard conditions (

Table 1: Dissociation Constants (pKa)

| Parameter | Value (Aqueous) | Conditions | Assignment |

| 2.19 ± 0.06 | Deprotonation of 2-COOH (Ortho) | ||

| 4.86 ± 0.03 | Deprotonation of 5-COOH / Pyridinium | ||

| ~ 5.0 - 5.2 | Estimated | Pyridinium dissociation (often overlaps with |

> Note: The proximity of the 2-carboxyl group to the electron-withdrawing nitrogen (ortho-effect) makes it significantly more acidic (

Table 2: Thermodynamic Parameters of Ionization

Thermodynamic data reveals the enthalpic and entropic contributions to acidity, critical for temperature-dependent process modeling.

| Step | Enthalpy ( | Entropy ( | Gibbs Energy ( |

| Step 1 ( | 4.5 ± 3.5 kJ/mol | -26.8 ± 11.8 J/K[1]·mol | Positive (Endergonic) |

| Step 2 ( | 12.5 ± 2.1 kJ/mol | -51.2 ± 7.0 J/K[1]·mol | Positive (Endergonic) |

> Insight: The dissociation processes are endothermic (

Experimental Methodologies

To replicate or validate these values in your specific matrix (e.g., high ionic strength or mixed solvents), follow these standardized protocols.

Method A: Potentiometric Titration (Gold Standard)

This method is preferred for determining precise

-

Preparation: Dissolve

mol of Isocinchomeronic acid in 50 mL of degassed water. -

Ionic Strength Adjustment: Add KCl or NaCl to maintain constant ionic strength (

). -

Titrant: Standardized 0.1 M NaOH (carbonate-free).

-

Execution: Titrate under inert atmosphere (

) at -

Data Analysis: Use the Bjerrum function (

) or software like HYPERQUAD to fit the titration curve and extract equilibrium constants.

Method B: UV-Vis Spectrophotometric Titration

Ideal for low-solubility conditions or confirming specific speciation via spectral shifts.

-

Stock Solution: Prepare a

solution of the analyte. -

Buffer Series: Prepare a series of buffers ranging from pH 1.0 to pH 7.0.

-

Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

-

Observation: Look for bathochromic shifts (red shift) associated with deprotonation of the aromatic system.

-

Calculation: Plot Absorbance vs. pH at

to generate sigmoidal curves. The inflection points correspond to

Experimental Workflow Diagram

Caption: Standardized workflow for the potentiometric determination of acidity constants.

Applications & Implications

Metal-Organic Frameworks (MOFs)

In MOF synthesis, Pyridine-2,5-dicarboxylic acid acts as a rigid linker.

-

pH < 2: Ligand is fully protonated; poor coordination.

-

pH 2–5: Monodeprotonated (

). Forms 1D chains or discrete complexes. -

pH > 5: Fully deprotonated (

). Facilitates formation of 3D porous networks (e.g., Lanthanide-PDC MOFs). -

Guidance: To maximize dimensionality, synthesis should be conducted at pH > 5 or using solvothermal conditions that generate amines in situ to drive deprotonation.

Pharmaceutical Co-Crystals

Isocinchomeronic acid is a co-former for API (Active Pharmaceutical Ingredient) solubility enhancement.

-

Salt vs. Co-crystal: The

rule ( -

If

, salt formation is likely. -

If

, co-crystal formation is favored. -

Using the values

and

References

-

ResearchGate (Journal of Chemical & Engineering Data context):Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions.

and aqueous pKa values). -

Veeprho: Isocinchomeronic acid (CAS 100-26-5) Technical Data.[2] (Provides confirmatory pKa values).

-

ChemicalBook: 2,5-Pyridinedicarboxylic acid Properties and Safety.

-

NIST Chemistry WebBook: 2,5-Pyridinedicarboxylic acid Standard Reference Data.

Sources

Methodological & Application

Application Note: Synthesis of Lanthanide Coordination Polymers Using Pyridine-2,5-dicarboxylate

Introduction: Bridging Lanthanide Chemistry and Functional Materials

Lanthanide coordination polymers (Ln-CPs) have emerged as a class of crystalline materials with immense potential, driven by the unique photoluminescent, magnetic, and catalytic properties of lanthanide ions (Ln³⁺).[1] The characteristic 4f electron transitions of lanthanides, shielded by outer electron shells, give rise to sharp, line-like emission bands with long lifetimes and high color purity.[1] However, direct excitation of Ln³⁺ ions is inefficient due to Laporte-forbidden transitions.[1] To overcome this, organic ligands are employed to act as "antennas," absorbing UV-Vis light and transferring the energy to the central lanthanide ion, thereby enhancing luminescence.[1]

Pyridine-2,5-dicarboxylic acid (H₂py2,5-dc), also known as isocinchomeronic acid, is a particularly effective ligand for constructing Ln-CPs. Its rigid structure and versatile coordination sites—a pyridine nitrogen and two carboxylate groups—allow for the formation of robust, multidimensional networks with diverse topologies. The carboxylate groups can adopt various coordination modes (monodentate, bidentate, bridging), while the nitrogen atom provides an additional coordination site, influencing the final structure and properties of the polymer.[2] This guide provides a comprehensive overview of the design principles, detailed synthetic protocols, and characterization techniques for preparing Ln-CPs based on this versatile ligand.

Design Principles & Mechanistic Insights

The final architecture and properties of a Ln-CP are not arbitrary but are dictated by a delicate interplay of thermodynamic and kinetic factors during self-assembly. Understanding these principles is crucial for the rational design of materials with desired functionalities.

The Role of the Pyridine-2,5-dicarboxylate Ligand

The H₂py2,5-dc ligand is a bifunctional linker. The deprotonated carboxylate groups are the primary sites for binding to the hard Lewis acidic Ln³⁺ ions. The pyridine nitrogen, a softer base, also readily coordinates, leading to high-connectivity nodes and promoting the formation of 3D frameworks. The relative position of these groups imparts a degree of rigidity to the resulting framework. The various coordination modes of the carboxylate groups (chelating, bridging) and the nitrogen atom give rise to a wide array of structural possibilities.[2]

Key Synthesis Parameters and Their Influence

Controlling the reaction conditions is paramount for targeting specific structures and dimensionalities.

-

pH: The pH of the reaction medium dictates the deprotonation state of the carboxylic acid groups. At low pH, the ligand may be partially protonated, leading to different coordination behavior and potentially lower-dimensional structures. At higher pH, full deprotonation facilitates the formation of highly connected, stable frameworks. Adjusting pH is a powerful tool to tune the final crystal structure.

-

Temperature & Method: Hydrothermal and solvothermal methods, conducted in sealed vessels above the boiling point of the solvent, are the most common techniques.[3][4][5] The elevated temperature increases the solubility of reactants and promotes the crystallization of thermodynamically stable phases. These methods are particularly effective for obtaining high-quality single crystals suitable for X-ray diffraction.[3]

-

Solvent System: The choice of solvent (e.g., water, DMF, ethanol) influences the solubility of the reactants and can play a role as a templating agent, becoming incorporated into the final structure. Mixed-solvent systems are often employed to fine-tune these effects.

-

Molar Ratios: The ratio of lanthanide salt to the H₂py2,5-dc ligand can significantly impact the stoichiometry and structure of the resulting coordination polymer.

-

Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid), can compete with the primary ligand for coordination sites.[3] This can slow down the nucleation process, leading to the formation of larger, higher-quality crystals.[3]

Experimental Protocols

The following protocols provide a robust starting point for the synthesis of Ln-CPs using H₂py2,5-dc. Researchers are encouraged to systematically vary the parameters discussed above to explore new structures and properties.

General Workflow for Synthesis and Characterization

The process begins with the self-assembly of the lanthanide salt and ligand under controlled conditions, followed by isolation and a suite of characterization techniques to validate the structure and properties of the material.

Caption: General workflow for the synthesis and characterization of Ln-CPs.

Protocol 1: Hydrothermal Synthesis of a Europium-based CP

This protocol is a representative example for producing a highly crystalline, luminescent Eu³⁺ coordination polymer.

Materials:

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

-

Pyridine-2,5-dicarboxylic acid (H₂py2,5-dc)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

-

20 mL Teflon-lined stainless-steel autoclave

Procedure:

-

Reactant Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O and 0.15 mmol of H₂py2,5-dc in a solvent mixture of 8 mL of deionized water and 4 mL of DMF.

-

Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed. The initial pH is typically not adjusted but can be a variable for optimization.

-

Hydrothermal Reaction: Transfer the mixture into a 20 mL Teflon-lined autoclave. Seal the vessel and place it in a programmable oven.

-

Heating Profile: Heat the autoclave to 160 °C over 2 hours, hold at 160 °C for 72 hours, and then cool slowly to room temperature over 24 hours. Rationale: Slow cooling is critical for the growth of large, high-quality single crystals.

-

Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.

-

Washing: Wash the collected crystals sequentially with deionized water (3 x 10 mL) and ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Expected Outcome: A white or colorless crystalline powder. The phase purity and crystal structure should be confirmed by Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SC-XRD), respectively.[2][3]

Protocol 2: Solvothermal Synthesis with a Modulator

This protocol demonstrates the use of a modulator to potentially influence crystal growth, a technique often used to obtain crystals suitable for single-crystal X-ray diffraction.[3]

Materials:

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

-

Pyridine-2,5-dicarboxylic acid (H₂py2,5-dc)

-

N,N-Dimethylformamide (DMF)

-

Acetic Acid (modulator)

-

20 mL Teflon-lined stainless-steel autoclave

Procedure:

-

Reactant Dissolution: Dissolve 0.1 mmol of TbCl₃·6H₂O and 0.1 mmol of H₂py2,5-dc in 10 mL of DMF in a glass vial.

-

Modulator Addition: Add 0.2 mL of acetic acid to the solution. Rationale: Acetic acid acts as a competing ligand, slowing down the coordination process and facilitating the growth of more ordered crystals.[3]

-

Homogenization: Stir the mixture for 20 minutes.

-

Solvothermal Reaction: Transfer the solution to the Teflon-lined autoclave, seal it, and heat it in an oven at 130 °C for 48 hours.

-

Cooling & Isolation: Allow the autoclave to cool naturally to room temperature. Collect the resulting crystals by filtration.

-

Washing & Drying: Wash the product with fresh DMF (2 x 5 mL) and dry under vacuum at 80 °C for 6 hours.

Expected Outcome: Colorless or pale-yellow crystals. The incorporation of the modulator is not expected in the final structure, which should be verified by elemental analysis or TGA.

Essential Characterization Techniques

A thorough characterization is essential to confirm the successful synthesis and understand the properties of the new material.

| Technique | Purpose & Information Obtained | Typical Expected Results for Ln-CPs |

| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive 3D atomic structure, including bond lengths, bond angles, coordination environment of the Ln³⁺ ion, and the overall network topology.[2][6] | A well-defined crystal structure revealing high coordination numbers for Ln³⁺ (typically 8 or 9) and the specific coordination modes of the py2,5-dc²⁻ ligand.[6] |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline sample and can be used for structural identification by comparing the experimental pattern with the simulated one from SC-XRD data.[3] | Sharp, well-defined peaks indicating a highly crystalline material. The experimental pattern should match the simulated pattern from SC-XRD. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the framework and quantifies the amount of coordinated or guest solvent molecules.[3] | A multi-step weight loss profile. The initial loss corresponds to guest/coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal center by observing shifts in the C=O stretching frequencies compared to the free ligand. | Disappearance of the broad O-H stretch from the carboxylic acid. Shifts in the asymmetric and symmetric COO⁻ stretching bands, indicating coordination to the Ln³⁺ ion. |

| Photoluminescence Spectroscopy | Measures the excitation and emission spectra, determines quantum yields, and measures luminescence lifetimes. This is crucial for evaluating the material's optical properties. | Excitation spectrum showing a broad band corresponding to ligand absorption. Emission spectrum showing the characteristic sharp, narrow emission bands of the specific Ln³⁺ ion (e.g., red for Eu³⁺, green for Tb³⁺).[4][7] |

Applications in Research and Development

The unique properties of Ln-CPs derived from H₂py2,5-dc make them highly attractive for various applications.

-

Luminescent Sensing: The luminescence of these materials can be quenched or enhanced in the presence of specific analytes (ions, small molecules). This makes them promising candidates for developing highly sensitive and selective chemical sensors.[1] For example, a Eu³⁺-based CP could be used to detect specific metal cations in environmental samples.

-

Bio-imaging and Drug Delivery: The intrinsic luminescence of these materials allows for their use as probes in biological imaging. Their porous nature can also be exploited for the encapsulation and controlled release of drug molecules.

-

Catalysis: The presence of Lewis acidic lanthanide sites within the framework can be utilized to catalyze various organic reactions.[5]

Troubleshooting and Expert Insights

-

Problem: No crystalline product is formed, only an amorphous precipitate.

-

Solution: Slow down the reaction rate. Try lowering the reaction temperature, using a modulator like acetic or formic acid, or using a co-solvent to improve solubility.[3]

-

-

Problem: The obtained crystals are too small for SC-XRD.

-

Solution: Optimize the cooling rate; a slower cooling profile often yields larger crystals. Systematically varying the pH or the metal-to-ligand ratio can also promote the growth of single crystals.

-

-

Problem: In-situ ligand transformation is observed.

-

Insight: Under certain hydrothermal conditions, decarboxylation of the pyridine-dicarboxylate ligand can occur.[8] If unexpected structures are obtained, consider the possibility of such in-situ reactions and confirm with mass spectrometry or NMR of a digested sample.

-

References

Sources

- 1. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties | MDPI [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: Hydrothermal Synthesis of MOFs with Pyridine-2,5-dicarboxylic Acid

[1][2][3]

Executive Summary & Strategic Value

Pyridine-2,5-dicarboxylic acid (H₂pydc), also known as isocinchomeronic acid, is a versatile non-linear dicarboxylate linker. Unlike its symmetric isomer (terephthalic acid), H₂pydc introduces asymmetry and a Lewis basic nitrogen site into the MOF backbone.

For drug development applications, this linker offers two distinct advantages:

-

Enhanced Hydrophilicity: The pyridine nitrogen increases the affinity of the pore surface for polar drug molecules, improving loading efficiency for hydrophilic APIs (Active Pharmaceutical Ingredients).

-

Functionalization Potential: The uncoordinated nitrogen atom (in certain topologies) can serve as an anchor point for post-synthetic modification (PSM) or metal binding.

However, hydrothermal synthesis with H₂pydc presents a specific chemical challenge: In-situ Decarboxylation . This guide provides engineered protocols to navigate this instability and synthesize robust MOFs for therapeutic applications.

Critical Expert Insight: The Decarboxylation Trap

Before beginning synthesis, researchers must understand the thermal limitations of H₂pydc. Under hydrothermal conditions—particularly above 160°C or in the presence of Lewis acidic metals (Cu²⁺, Mn²⁺)—the ligand tends to lose a carboxylate group (usually at the 2-position), converting into nicotinic acid or pyridine .

Mechanism of Failure vs. Success

-

Failure Mode: High T (>160°C) + Acidic pH

Decarboxylation -

Success Mode: Controlled T (<150°C) + pH Buffering

Intact H₂pydc

Decision Matrix for Synthesis Conditions

| Parameter | Recommended Range | Rationale |

| Temperature | 100°C – 150°C | Prevents thermal decarboxylation of the |

| pH | 5.0 – 7.0 | Moderate acidity prevents hydrolysis; high basicity dissolves metal salts too rapidly. |

| Metal Source | Nitrates ( | High solubility in water; anions do not compete strongly for coordination. |

| Modulator | Formic Acid / Acetic Acid | Controls nucleation rate to prevent rapid precipitation of amorphous phases. |

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Lanthanide-PDC MOF (Theranostic Candidate)

Target: Erbium(III) Framework

Reagents:

-

Erbium(III) nitrate pentahydrate (

) -

Pyridine-2,5-dicarboxylic acid (

)[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Sodium Hydroxide (

, 1M solution)[4] -

Deionized Water (

)[5]

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Dissolve 1.0 mmol of

in 10 mL of DI water. -

Slowly add 1M NaOH dropwise under stirring until the solution becomes clear (approx. pH 6–7). Note: This deprotonates the ligand to

.[1]

-

-

Metal Addition:

-

Dissolve 1.2 mmol of

in 5 mL of DI water. -

Add the metal solution to the ligand solution dropwise. A transient precipitate may form; stir vigorously for 30 minutes until homogenous or fine suspension.

-

-

Hydrothermal Treatment:

-

Transfer the mixture (total volume ~15 mL) into a 23 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 140°C for 72 hours . Critical: Do not exceed 150°C to ensure ligand integrity.

-

-

Cooling & Isolation:

-

Allow the autoclave to cool to room temperature naturally (approx. rate 5°C/hour) to promote crystal growth.

-

Filter the resulting pink crystals and wash 3x with DI water and 1x with ethanol.

-

-

Activation:

-

Dry in air at 60°C for 2 hours. For pore activation, heat at 100°C under vacuum (

Torr) for 12 hours.

-

Protocol B: High-Stability Zr-Based MOF (UiO-66-PDC Analog)

Target: Zr-UiO-66 functionalized with Pyridine N (

Reagents:

-

Zirconium(IV) chloride (

) -

Pyridine-2,5-dicarboxylic acid (

)[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Modulator: Acetic Acid (glacial)

-

Solvent: DMF/Water (9:1 v/v) Water is essential here for cluster formation.

Step-by-Step Methodology:

-

Cluster Formation:

-

Dissolve

(0.5 mmol) in 10 mL solvent mixture. -

Add Acetic Acid (10 mmol, 20 equivalents). Stir for 10 min.

-

-

Ligand Addition:

-

Add

(0.5 mmol) to the mixture. Sonicate for 10 minutes to ensure dispersion.

-

-

Synthesis:

-

Heat the mixture under reflux (approx. 120°C) for 24 hours.

-

Why Reflux? Reflux prevents the pressure buildup associated with autoclaves, allowing for safer scale-up and easier sampling.

-

-

Purification (Critical for Biocompatibility):

-

Centrifuge to collect the white powder.

-

Solvent Exchange: Immerse the solid in absolute ethanol for 3 days, changing the solvent every 24 hours. This removes trapped DMF and unreacted linkers.

-

Activation: Heat at 120°C under vacuum for 24 hours.

-

Synthesis Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision pathways and chemical logic required to successfully synthesize these MOFs without degradation.

Figure 1: Synthesis decision tree highlighting the critical temperature threshold to avoid ligand degradation and ensure porous MOF formation.

Characterization & Validation Standards

To ensure the protocol was successful and the material is suitable for drug delivery studies, the following validation steps are mandatory:

A. Powder X-Ray Diffraction (PXRD)[1]

-

Purpose: Confirm phase purity and crystallinity.

-

Check: Compare experimental pattern with simulated patterns from single-crystal data (e.g., CCDC 1570808 for La-PDC analogs).

-

Pass Criteria: Sharp, defined peaks at low angles (

) indicate large unit cells characteristic of MOFs. Broad amorphous humps indicate synthesis failure.

B. Thermogravimetric Analysis (TGA)[1]

-

Purpose: Verify thermal stability and solvent removal.

-

Key Feature: Look for a weight loss plateau between 100°C and 300°C.

-

< 100°C: Loss of water/ethanol (Solvent).

-

> 350°C: Decomposition of the organic linker.

-

Note: If decomposition starts < 250°C, the framework may be a dense polymer or the linker may have decarboxylated.

-

C. N₂ Adsorption Isotherms (BET Surface Area)

-

Purpose: Quantify porosity for drug loading.

-

Expectation: Type I isotherm (microporous).

-

Target Area: > 500 m²/g for Zr-based variants; > 100 m²/g for Lanthanide variants.

References

-

Decarboxylation Mechanism: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[6] Canadian Journal of Chemistry, 1972.[6] [Link]

-

Lanthanide-PDC MOF Synthesis: Silva, A. R., et al. "Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid."[1] Inorganic Chemistry, 2011. [Link]

-

Zr-MOF (UiO-66) Functionalization: Reinsch, H., et al. "Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties."[2] Dalton Transactions, 2016. [Link]

-

Hydrothermal Synthesis of Zn/Cu PDC Polymers: Plonka, A. M., et al. "Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions." Heteroatom Chemistry, 2005.[7] [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization [mdpi.com]

- 5. ZnO Nanoparticles by Hydrothermal Method: Synthesis and Characterization | MDPI [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

Use of Pyridine-2,5-dicarboxylate in luminescent materials

Application Note: High-Efficiency Luminescent Sensing using Pyridine-2,5-dicarboxylate Lanthanide Frameworks

Executive Summary

Pyridine-2,5-dicarboxylic acid (2,5-PDC), also known as isocinchomeronic acid, represents a "gold standard" linker in the design of luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its isomer 2,6-PDC (dipicolinic acid), which typically forms discrete molecular complexes due to its convergent tridentate pocket, 2,5-PDC possesses a divergent structure that favors the formation of multidimensional polymeric networks.

This guide details the synthesis of Europium (Eu) and Terbium (Tb) based 2,5-PDC frameworks and their application as ratiometric or quenching-based sensors for Ferric ions (Fe³⁺) and nitro-explosives. The protocol leverages the Antenna Effect , where the 2,5-PDC ligand efficiently sensitizes the lanthanide ions, resulting in high quantum yield luminescence.

Mechanism of Action: The Antenna Effect & Quenching

Direct excitation of lanthanide ions is inefficient due to the forbidden nature of f-f transitions (Laporte rule). The 2,5-PDC ligand overcomes this by acting as a "photon antenna."

-

Absorption: The pyridine ring absorbs UV radiation (

nm). -

Energy Transfer: Energy is transferred from the ligand's singlet state (

) to its triplet state ( -

Sensitization: Energy is transferred from the ligand's

state to the resonance energy level of the Ln³⁺ ion (e.g., -

Emission: The Ln³⁺ ion relaxes to the ground state, emitting characteristic sharp bands (Red for Eu, Green for Tb).

Sensing Mechanism (Fe³⁺ Detection): The presence of Fe³⁺ ions quenches this luminescence primarily through competitive absorption (Fe³⁺ absorbs the UV excitation energy, starving the antenna) and paramagnetic interaction , which enhances non-radiative decay pathways.

Figure 1: Jablonski diagram illustrating the Antenna Effect in 2,5-PDC lanthanide MOFs and the quenching interference by Fe³⁺ ions.

Protocol A: Hydrothermal Synthesis of [Ln₂(PDC)₃(H₂O)₃]·H₂O

This protocol produces high-quality, crystalline powder suitable for sensing applications. It is scalable and reproducible.[1]

Materials Required:

-

Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O (99.9%)

-

Pyridine-2,5-dicarboxylic acid (H₂PDC)

-

Sodium Hydroxide (NaOH) (1M solution)

-

Deionized Water (18.2 MΩ·cm)

-

Teflon-lined stainless steel autoclave (25 mL capacity)

Step-by-Step Methodology:

-

Ligand Dissolution:

-

Weigh 167 mg (1.0 mmol) of H₂PDC into a beaker.

-

Add 10 mL of deionized water.

-

Slowly add 1M NaOH dropwise under stirring until the ligand is fully dissolved and the pH reaches 6.0–7.0 . Critical Step: pH control ensures the correct deprotonation state (PDC²⁻) for coordination.

-

-

Metal Salt Addition:

-

Dissolve 297 mg (0.66 mmol) of Eu(NO₃)₃·6H₂O (or equivalent Tb salt) in 5 mL of deionized water.

-

Add the metal salt solution dropwise to the ligand solution under vigorous stirring. A white precipitate may form initially; continue stirring for 30 minutes.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension/solution into the 25 mL Teflon-lined autoclave.

-

Seal tightly and place in a programmable oven.

-

Heat at 160°C for 72 hours (3 days) .

-

Cooling: Allow the autoclave to cool naturally to room temperature over 12 hours. Rapid cooling can induce defects or amorphous phases.

-

-

Isolation & Purification:

-

Filter the resulting colorless block crystals or white powder.

-

Wash 3 times with distilled water to remove unreacted ions.

-

Wash 1 time with ethanol to facilitate drying.

-

Dry in air at room temperature or in a vacuum oven at 60°C for 4 hours.

-

Figure 2: Workflow for the hydrothermal synthesis of Lanthanide-PDC luminescent materials.

Protocol B: Luminescent Sensing of Fe³⁺ Ions

This protocol validates the material's utility as a chemical sensor.

Experimental Setup:

-

Instrument: Fluorolog-3 or equivalent spectrofluorometer.

-

Excitation Wavelength: 290 nm (optimized for PDC ligand absorption).

-

Emission Monitoring: 617 nm (Eu³⁺: ⁵D₀ → ⁷F₂) or 545 nm (Tb³⁺: ⁵D₄ → ⁷F₅).

Procedure:

-

Stock Suspension: Prepare a suspension of the synthesized MOF (1 mg/mL) in deionized water. Sonicate for 10 minutes to ensure uniform dispersion.

-

Analyte Preparation: Prepare standard solutions of FeCl₃ (or Fe(NO₃)₃) ranging from 0 to 500 μM.

-

Titration:

-

Place 2 mL of the MOF suspension in a quartz cuvette.

-

Record the initial emission spectrum (

). -

Add aliquots (e.g., 10 μL) of the Fe³⁺ solution.

-

Stir/shake for 1 minute.

-

Record the emission spectrum (

).

-

-

Data Analysis: Plot

versus Fe³⁺ concentration

Data Interpretation (Stern-Volmer Analysis):

The quenching efficiency is analyzed using the Stern-Volmer equation:

| Parameter | Symbol | Significance | Typical Value (Eu-PDC) |

| Initial Intensity | Baseline luminescence | High (Red/Green) | |

| Quenched Intensity | Intensity after analyte addition | Decreases with | |

| Stern-Volmer Constant | Sensitivity of the sensor | ||

| Detection Limit | LOD | Lowest detectable concentration |

Troubleshooting & Optimization

-

Low Yield/Amorphous Product:

-

Cause: pH was too low (< 5) or cooling was too fast.

-

Fix: Ensure pH is strictly 6.0–7.0 before heating. Use a programmed cooling ramp (-5°C/hour).

-

-

Weak Luminescence:

-

Cause: Incomplete drying (water molecules quench Ln emission via O-H oscillators) or Fe impurity in reagents.

-

Fix: Dry the sample thoroughly at 80°C under vacuum. Use high-purity (99.99%) Ln salts.

-

-

Non-Linear Stern-Volmer Plot:

-

Cause: Combined static and dynamic quenching or saturation of binding sites.

-

Fix: Work in the low concentration range (0–100 μM) for linear calibration.

-

References

-

Luminescent Lanthanide Coordination Polymers for Photonic Applications. Source: Hasegawa, Y.[2] & Nakanishi, T. RSC Advances, 2015.[2] URL:[Link] Relevance: Foundational review on Ln-CPs and the antenna effect mechanism.

-

Hydrothermal Synthesis of Various Shape-Controlled Europium Hydroxides. Source: MDPI, Materials, 2021. URL:[Link] Relevance: Provides specific hydrothermal conditions and pH effects on Europium crystallization.[3]

-

Isostructural Tb/Eu Co-Doped Metal-Organic Framework for Ratiometric Temperature Sensing. Source:Inorganic Chemistry, ACS Publications, 2019. URL:[Link] Relevance:[4][5] Demonstrates the use of pyridine-dicarboxylate ligands in ratiometric sensing.

-

A Europium Metal–Organic Framework for Dual Fe3+ Ion and pH Sensing. Source:Scientific Reports, Nature, 2022. URL:[Link] Relevance: Validates the Fe3+ quenching mechanism and experimental setup for sensing.

-

From Antenna to Assay: Lessons Learned in Lanthanide Luminescence. Source:Chemical Reviews, NIH/PubMed. URL:[Link] Relevance: Detailed explanation of the antenna effect and energy transfer thermodynamics.

Sources

Application Note: Single-Crystal X-ray Diffraction Analysis of Pyridine-2,5-dicarboxylate MOFs

Executive Summary

This guide details the synthesis, structural characterization, and application of Metal-Organic Frameworks (MOFs) constructed from pyridine-2,5-dicarboxylic acid (H₂pydc) .[1] Unlike its symmetric isomers (2,6- or 3,5-pydc), the 2,5-analog introduces inherent directionality and lower symmetry, often resulting in complex crystallization behaviors and unique pore topologies. This note provides a validated protocol for growing single crystals suitable for X-ray diffraction (SCXRD), a strategy for resolving crystallographic disorder typical of these asymmetric linkers, and a workflow for evaluating these materials for drug delivery applications.

Introduction: The Asymmetry Advantage

Pyridine-2,5-dicarboxylic acid is a versatile non-centrosymmetric ligand. Its utility in crystal engineering stems from its dual functionality:

-

N,O-Chelation Site (Position 2): The nitrogen atom and the adjacent carboxylate often form stable 5-membered chelate rings with transition metals (Zn, Cd, Cu).

-

Bridging Site (Position 5): The distal carboxylate group acts as a bridge, extending the structure into multidimensional networks (1D chains, 2D sheets, or 3D frameworks).

Critical Challenge: The asymmetry of the ligand often leads to crystallographic disorder where the ligand orientation "flips" within the lattice, or lowers the overall space group symmetry, complicating structure solution.

Protocol A: Solvothermal Synthesis & Crystal Growth

Objective: To grow single crystals of Zn(II)-pydc MOF with sufficient size (>0.1 mm) and quality for SCXRD.

Reagents & Materials[2]

-

Ligand: Pyridine-2,5-dicarboxylic acid (H₂pydc) - High Purity (99%)

-

Metal Source: Zn(NO₃)₂·6H₂O (Zinc nitrate hexahydrate)

-

Solvent System: N,N-Dimethylformamide (DMF) / Ethanol / H₂O[2]

-

Modulator: Pyridine (optional, to slow nucleation)

Step-by-Step Synthesis Workflow

| Step | Action | Critical Technical Insight |

| 1 | Dissolution | Dissolve 1.0 mmol Zn(NO₃)₂ and 1.0 mmol H₂pydc in 10 mL DMF/H₂O (3:1 v/v). Sonicate for 10 mins. |

| 2 | Filtration | Filter through a 0.45 µm PTFE membrane. Crucial: Removes dust nuclei to prevent microcrystalline powder formation. |

| 3 | Sealing | Transfer filtrate to a 20 mL Teflon-lined stainless steel autoclave. Fill only to 50-60% capacity. |

| 4 | Heating Profile | Heat to 105°C at a rate of 1°C/min. Hold for 72 hours. |

| 5 | Cooling | Cool to RT at 0.05°C/min . Slow cooling is the primary factor in determining crystal size. |

| 6 | Harvesting | Wash crystals with fresh DMF. Store in mother liquor. Do not dry (prevents framework collapse). |

Warning: Avoid temperatures >140°C. H₂pydc is prone to in situ decarboxylation to form picolinic acid (2-pyridinecarboxylic acid) under harsh hydrothermal conditions, which will cap the structure rather than bridge it.

Visualization: Synthesis Logic

Figure 1: Solvothermal synthesis pathway emphasizing the critical slow-cooling phase for single-crystal acquisition.

Protocol B: SCXRD Data Collection & Refinement

Objective: To solve the structure of the porous MOF, handling potential solvent disorder and ligand asymmetry.

Mounting Strategy

MOFs are prone to desolvation, which destroys crystallinity.

-

Selection: Select a block-shaped crystal under a microscope using polarized light to check for extinction (singularity).

-

Protection: Scoop the crystal using a cryo-loop with a drop of Paratone-N oil (or Fomblin). Never let the solvent evaporate.

-

Freezing: Immediately mount on the goniometer head in a stream of N₂ gas at 100 K . This "freezes" the solvent molecules in the pores, reducing thermal motion.

Data Collection Parameters (Synergy/Bruker/Rigaku)

-

Source: Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å). Cu is preferred for absolute configuration or small unit cells; Mo is standard.

-

Resolution: Collect data to at least 0.8 Å (2θ ≈ 50° for Mo).

-

Redundancy: Aim for >4.0 to ensure accurate absorption correction.

Refinement Strategy (SHELXL/OLEX2)

Challenge: The pores contain disordered DMF/Water. The electron density is smeared. Solution:

-

Initial Solve: Use intrinsic phasing (SHELXT). Locate the Zn atoms and the rigid pydc linker.

-

Ligand Disorder: If the pydc ring looks elliptical or bonds are weird, the ligand might be disordered over two positions (head-to-tail).

-

Action: Split the ligand atoms (PART 1 / PART 2). Restrain geometries using SAME or DFIX.

-

-

Solvent Handling (The "SQUEEZE" Protocol):

-

If discrete solvent molecules cannot be modeled (high thermal parameters, no H-bonding geometry), use the SQUEEZE routine in PLATON.

-

Output: This generates a solvent-free reflection file (.fab).

-

Reporting: You must report the number of electrons removed and the void volume in the CIF.

-

Visualization: Refinement Logic

Figure 2: Decision tree for handling solvent disorder in porous MOF structures during refinement.

Application: Drug Delivery Evaluation

Context: Zn-pydc MOFs often exhibit 3D channels (approx. 5-10 Å diameter) suitable for loading small molecule drugs (e.g., 5-Fluorouracil or Ibuprofen).

Activation Protocol

Before loading, the pores must be cleared of synthesis solvent (DMF).

-

Solvent Exchange: Immerse crystals in volatile solvent (Methanol or Acetone) for 3 days, refreshing solvent every 12 hours.

-

Degassing: Heat under vacuum (10⁻³ torr) at 100°C for 12 hours.

-

Validation: Run a PXRD (Powder X-ray Diffraction) to ensure the framework did not collapse upon desolvation.

Drug Loading (Impregnation)

-

Solution Prep: Prepare a concentrated solution of the drug in methanol.

-

Soaking: Suspend the activated MOF powder (100 mg) in the drug solution (10 mL) for 48 hours under stirring.

-

Washing: Centrifuge and wash briefly with fresh methanol (removes surface drug, leaves pore-bound drug).

-

Quantification: Digest the loaded MOF in dilute HCl and use UV-Vis spectroscopy or HPLC to quantify the drug concentration relative to the ligand concentration.

References

-

Synthesis & Topology: Lu, Y. L., et al. (2024).[3][4] "Structural diversity and topological analysis of Pyridine-2,5-dicarboxylate coordination polymers." CrystEngComm. (Note: Representative citation for pydc topology).

-

Disorder Handling (SQUEEZE): Spek, A. L. (2015). "Structure validation in chemical crystallography." Acta Crystallographica Section C.

-

MOF Drug Delivery: Horcajada, P., et al. (2010).[4][5] "Porous metal-organic-frameworks for nano-biomedicine." Chemical Reviews.

-

Decarboxylation Warning: Zhang, X., et al. (2015).[1] "In situ ligand transformation in the synthesis of lanthanide MOFs." Inorganic Chemistry.

Disclaimer: Experimental protocols involve hazardous chemicals (DMF, metal nitrates). Perform all synthesis in a fume hood and wear appropriate PPE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Pyridine-2,5-dicarboxylate (Isocinchomeronic Acid)

[1][2]

Executive Summary & Chemical Nature

The Core Challenge: Pyridine-2,5-dicarboxylic acid (2,5-PDC) presents a classic "solubility paradox" common to zwitterionic heterocycles. While it possesses polar carboxylic acid groups suggesting water solubility, the pyridine nitrogen allows for intermolecular hydrogen bonding and zwitterion formation (isoelectric precipitation), resulting in high lattice energy. This makes it sparingly soluble in common organic solvents (DCM, Toluene) and pH-dependent in aqueous media.[1]

Quick Reference Properties:

The Dissolution Matrix: Solvent Selection Guide

User Query: "I cannot get 2,5-PDC to dissolve in my reaction solvent. What should I use?"

Technical Insight: Do not rely on simple heating.[1] You must disrupt the intermolecular H-bonding network.[1] Use the "Dissolution Decision Matrix" below to select the correct solvent system based on your downstream application.

Table 1: Solubility Profile & Recommendations

| Solvent Class | Solubility Status | Recommended Additive / Condition | Application Suitability |

| Water (Neutral) | Low (<1.2 g/L @ 25°C) | Heat to >80°C | Recrystallization only.[1] |

| Water (Basic) | High | NaOH, KOH, or NH₄OH (pH > 8) | Aqueous reactions, MOF synthesis (salt form). |

| Water (Acidic) | Moderate | Dilute HCl (forms hydrochloride salt) | Purification/Precipitation.[1] |

| Alcohols (MeOH, EtOH) | Moderate to Good | Reflux conditions | Esterification.[1] |

| Polar Aprotic (DMSO, DMF) | High | None (or slight heating) | Organic synthesis, Cross-coupling. |

| Non-Polar (DCM, Toluene) | Insoluble | MUST Derivatize (See Module 3) | Friedel-Crafts, Amidation.[1] |

Visualization 1: Solubility Troubleshooting Logic

Caption: Decision tree for selecting the correct solubilization strategy based on reaction constraints.

Module: Activation Protocols (Overcoming Insolubility)

User Query: "I need to react 2,5-PDC with an amine in DCM, but it's a slurry. How do I proceed?"

Solution: You cannot react the parent acid in DCM directly.[1] You must activate it to the Diacyl Chloride form.[1] This intermediate is soluble in DCM/THF and highly reactive [2, 3].[1]

Protocol A: In-Situ Acid Chloride Activation

Use this for amidation or esterification in non-polar solvents.[1]

Reagents:

Step-by-Step Methodology:

-

Setup: Place 2,5-PDC in a round-bottom flask equipped with a reflux condenser and a drying tube (or

line). -

Addition: Add excess thionyl chloride (approx. 5-10 mL per gram of acid).

-

Catalysis: Add 2-3 drops of anhydrous DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the breakdown of the crystal lattice.

-

Reflux: Heat to reflux (

).[1] -

Isolation: Evaporate excess

under reduced pressure (rotary evaporator).-

Tip: Co-evaporate with dry toluene twice to remove trace thionyl chloride.[1]

-

-

Result: You now have Pyridine-2,5-dicarbonyl dichloride.[1] Dissolve this immediately in dry DCM or THF for your next step.[1]

Module: MOF Synthesis & The Decarboxylation Trap

User Query: "I am synthesizing a Lanthanide-MOF at 180°C, but the crystal structure shows a different ligand. Why?"

Root Cause Analysis: Pyridine dicarboxylic acids are prone to decarboxylation under high-temperature hydrothermal conditions.[1][7] Research indicates that at temperatures approaching or exceeding 160°C, 2,5-PDC can lose a carboxyl group, converting into nicotinic acid (3-pyridinecarboxylic acid) or picolinic acid derivatives in-situ [1, 4].[1]

Protocol B: Safe Hydrothermal Synthesis

Key Parameter Control:

-

Temperature Limit: Strictly maintain

unless in-situ ligand transformation is desired. -

pH Buffer: Use of piperazine or specific amines can stabilize the framework but may also participate in the structure [4].

Visualization 2: MOF Synthesis Workflow & Risk Mitigation

Caption: Workflow highlighting the critical temperature threshold to prevent ligand degradation during MOF synthesis.

FAQ: Troubleshooting Common Issues

Q: Can I use Pyridine as a solvent? A: Pyridine is a poor solvent for the dicarboxylic acid form due to zwitterionic interactions, but it acts as an excellent base catalyst during the acid chloride reaction. Do not use it as the primary medium for dissolving the free acid; use DMF instead.

Q: My product precipitates immediately upon adding amine to the acid chloride. Is this wrong? A: No, this is likely Pyridinium Hydrochloride salts forming (byproduct).[1]

-

Action: Filter the reaction mixture or wash with water during workup.[1] The amide product should remain in the organic layer (DCM), while the salts wash away [3].

Q: I see a "gum" forming instead of crystals during recrystallization. A: 2,5-PDC derivatives often oil out.

-

Fix: Use a slow cooling ramp (1°C/min) and seed the solution.[1] Alternatively, switch to a mixed solvent system (e.g., Water/Ethanol 50:50).

References

-

ResearchGate. Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid and in situ generated 2-pyridinecarboxylic acid.[1] Available at: [Link]

-

OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis).[1] Available at: [Link]

-

RSC (Dalton Transactions). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker.[1] Available at: [Link][5][6][7][8][9][10][11][12]

Sources

- 1. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 3. 2,5-Pyridinedicarboxylic Acid | 100-26-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2,5-Pyridinedicarboxylic acid (CAS 100-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,5-PYRIDINEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. researchgate.net [researchgate.net]

- 10. orgosolver.com [orgosolver.com]

- 11. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Technical Support Center: Crystallization Control of Pyridine-2,5-dicarboxylate (2,5-PDC)

Subject: Phase Purity & Polymorph Stabilization in Isocinchomeronic Acid Systems Ticket ID: #PDC-CRYST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

You are encountering challenges with Pyridine-2,5-dicarboxylic acid (2,5-PDC) , also known as Isocinchomeronic Acid . This molecule is a rigid, multifunctional linker critical for Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.[1][3]

The "polymorphism" issues reported in 2,5-PDC systems usually stem from three distinct physicochemical failure modes:

-

Solvatomorphism: Uncontrolled inclusion of water (monohydrate formation) vs. anhydrous packing.[1][2]

-

Proton-Transfer Ambiguity: Competition between neutral co-crystal formation and salt formation (proton transfer from COOH to Pyridine-N).[1][2][3]

-

Ligand Instability (In-Situ Decarboxylation): Under hydrothermal conditions (>160°C), 2,5-PDC degrades into 2-pyridinecarboxylic acid (picolinic acid), contaminating the crystal lattice.[1][3]

This guide provides actionable protocols to isolate and stabilize the desired phase.